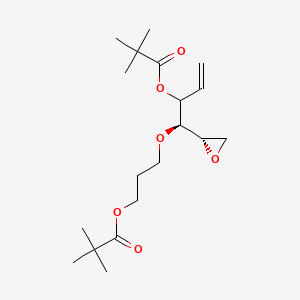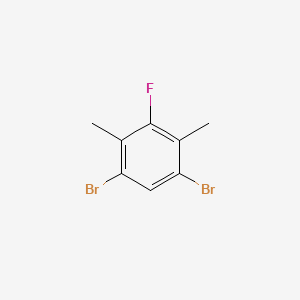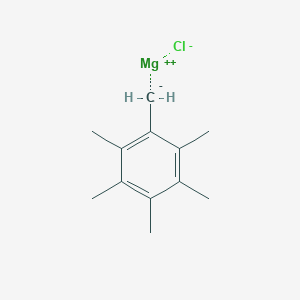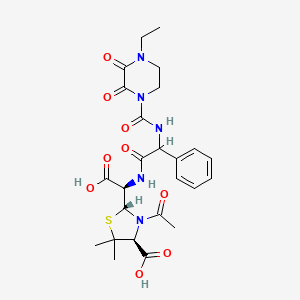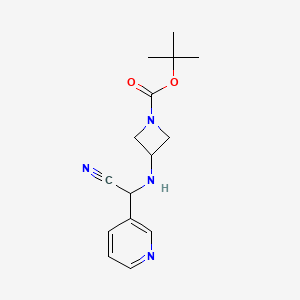![molecular formula C10H8O3 B14883741 (5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B14883741.png)
(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol is an organic compound with the molecular formula C10H8O3 It is a derivative of benzo[d][1,3]dioxole, featuring an ethynyl group at the 5-position and a methanol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol involves the use of n-butyllithium in tetrahydrofuran (THF) and cyclohexane. The process begins with the reaction of 5-(2,2-dibromo-vinyl)-benzo[d][1,3]dioxole with n-butyllithium at -78°C. The reaction mixture is then quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate. The organic layer is washed, dried, and purified through flash chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
科学的研究の応用
(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of (5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethynyl group can participate in reactions that modify the activity of these targets, while the methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Ethynylbenzo[d][1,3]dioxole: Lacks the methanol group but shares the ethynyl-substituted benzo[d][1,3]dioxole core.
Benzo[d][1,3]dioxole-4-methanol: Lacks the ethynyl group but has the methanol group at the 4-position.
1,3-Benzodioxole-4-methanol, 5-ethynyl-: Another name for the compound, emphasizing its structural features.
Uniqueness
(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol is unique due to the presence of both the ethynyl and methanol groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that lack one of these groups.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
(5-ethynyl-1,3-benzodioxol-4-yl)methanol |
InChI |
InChI=1S/C10H8O3/c1-2-7-3-4-9-10(8(7)5-11)13-6-12-9/h1,3-4,11H,5-6H2 |
InChIキー |
USHULSMJGKQUGW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C2=C(C=C1)OCO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



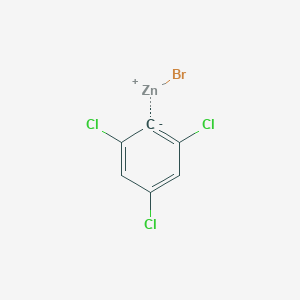
![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)

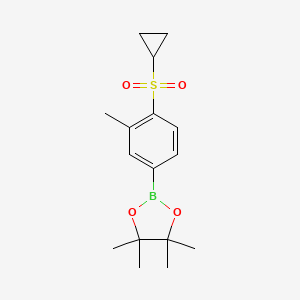
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)

![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
